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molecular formula C12H11N5O2S B8319066 [2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine

[2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine

Cat. No. B8319066
M. Wt: 289.32 g/mol
InChI Key: FCRJHIUITRNLKJ-UHFFFAOYSA-N
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Patent
US07141595B2

Procedure details

To a solution of [2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine (Example 23(b), 80 mg, 0.28 mmol) in ethanol (5 mL) and THF (1.5 mL) was added tin(II) chloride dihydrate (312 mg, 5 eq.). The mixture was heated at reflux for 2 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) then treated with 2 M aqueous NaOH (20 mL). The organic layer was separated, dried over MgSO4 and concentrated to give a yellow residue. The residue was subjected to silica gel column chromatography (10–15% 2M ammonia/methanol in CH2Cl2) to give the final product (41 mg, 56%). 1H NMR (CD3OD) δ: 7.65 (s, 1H), 7.23 (d, 1H, 8.5 Hz), 6.98 (d, 1H, J=1.8 Hz), 6.91 (s, 1H), 6.72 (dd, 1H, J=1.8, 8.5 Hz), 3.64 (t, 2H, J=7.3 Hz), 2.95 (t, 2H, J=7.3 Hz).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
56%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:5]=[C:4]([CH2:6][CH2:7][NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:12]=3[N:13]=2)[NH:3][CH:2]=1.O.O.[Sn](Cl)Cl.[OH-].[Na+].N.CO>C(O)C.C1COCC1.C(OCC)(=O)C.C(Cl)Cl>[N:1]1[CH:5]=[C:4]([CH2:6][CH2:7][NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)[NH:3][CH:2]=1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
N1=CNC(=C1)CCNC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
312 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow residue

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(=C1)CCNC=1SC2=C(N1)C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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